n-(5-Amino-2-methoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHJPLIBPNEMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296089 | |
| Record name | n-(5-amino-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64353-88-4 | |
| Record name | 64353-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(5-amino-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 5 Amino 2 Methoxyphenyl Acetamide
Precursor-Based Synthesis Approaches
The dominant strategy for synthesizing N-(5-Amino-2-methoxyphenyl)acetamide relies on a two-step process starting from a readily available nitro-substituted benzene (B151609) derivative. This involves the reduction of a nitro group to an amine, followed by the acylation of a different amino group present on the aromatic ring.
Reduction of Nitro-Substituted Aromatic Precursors to the Amino Group
The critical step in this synthetic pathway is the selective reduction of a nitro group on an acetanilide (B955) precursor, specifically N-(2-methoxy-5-nitrophenyl)acetamide. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most prominent.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. The use of palladium on a carbon support (Pd/C) as a catalyst is particularly effective for this transformation due to its high activity and selectivity. The reaction typically involves treating the nitro-substituted precursor with hydrogen gas in the presence of the Pd/C catalyst.
The general reaction scheme is as follows: N-(2-methoxy-5-nitrophenyl)acetamide + H₂ --(Pd/C)--> this compound + H₂O
Research has shown that the hydrogenation of structurally similar compounds, such as 2-methoxy-5-nitroaniline (B165355), proceeds efficiently using 5% Pd/C, suggesting a similar efficacy for the reduction of N-(2-methoxy-5-nitrophenyl)acetamide. The reaction conditions, including solvent, temperature, and hydrogen pressure, are crucial for optimizing the yield and purity of the final product.
| Parameter | Condition | Outcome |
| Catalyst | 5% Palladium on Carbon | High conversion and selectivity |
| Reactant | N-(2-methoxy-5-nitrophenyl)acetamide | Precursor to the target amine |
| Reducing Agent | Hydrogen Gas (H₂) | Clean and efficient reductant |
| Solvent | Ethanol, Methanol (B129727), or Ethyl Acetate (B1210297) | Provides a suitable reaction medium |
| Temperature | Room Temperature to 60°C | Influences reaction rate |
| Pressure | 1-5 atm of H₂ | Affects the rate of hydrogenation |
A classic and cost-effective alternative to catalytic hydrogenation is the reduction of nitroarenes using iron powder in an acidic medium. This method, often referred to as the Béchamp reduction, is robust and widely applicable in organic synthesis. The reaction involves the use of elemental iron in the presence of an acid, such as hydrochloric acid or acetic acid, to generate the corresponding amine.
For the synthesis of this compound, this would involve the reduction of N-(2-methoxy-5-nitrophenyl)acetamide. A common variation of this method employs iron powder in the presence of ammonium (B1175870) chloride in an ethanol/water solvent system, which provides a milder and more controlled reaction environment.
| Reagent | Role | Typical Conditions |
| Iron Powder (Fe) | Reducing Agent | 3-5 equivalents |
| Acidic Medium | Proton Source | Acetic Acid or Hydrochloric Acid (catalytic) |
| Alternative System | Ammonium Chloride (NH₄Cl) | In-situ acid generator |
| Solvent | Ethanol/Water mixture | Facilitates dissolution and reaction |
| Temperature | Reflux | Drives the reaction to completion |
This method is particularly advantageous for large-scale industrial production due to the low cost of iron and the relatively simple work-up procedures. However, it often generates significant amounts of iron oxide byproducts.
Formation of the Acetamide (B32628) Moiety via Acylation Reactions
The second key step in the synthesis is the introduction of the acetamide group (-NHCOCH₃). This is typically achieved by the acylation of a diamine precursor, such as 4-methoxy-m-phenylenediamine. The selectivity of this reaction is crucial, as the diamine has two amino groups that could potentially be acylated. The position of the methoxy (B1213986) group influences the reactivity of the adjacent amino groups, often allowing for selective mono-acylation.
Acetic anhydride (B1165640) is a common and effective acetylating agent for primary and secondary amines. The reaction is typically carried out in the presence of a base or in a suitable solvent. For the selective acylation of a diamine, controlling the stoichiometry of the reactants and the reaction conditions is essential to favor the formation of the mono-acetylated product.
A patented process for the selective acylation of the structurally similar 2,4-diaminoanisole (B165692) highlights the feasibility of this approach. The reaction is performed in methanol at a low temperature, which helps to control the reactivity and improve the selectivity for the desired product.
| Reagent | Role | Key Parameters |
| 4-methoxy-m-phenylenediamine | Substrate | Diamine precursor |
| Acetic Anhydride ((CH₃CO)₂O) | Acetylating Agent | Controlled stoichiometry is crucial |
| Solvent | Methanol, Acetic Acid | Influences reaction rate and selectivity |
| Temperature | 0-5°C | Low temperature favors mono-acylation |
| Base (optional) | Acid Scavenger | Pyridine, Triethylamine |
Acetyl chloride is another powerful acetylating agent that can be used to form the acetamide linkage. Due to its higher reactivity compared to acetic anhydride, reactions with acetyl chloride are often faster and can proceed under milder conditions. However, this increased reactivity can also lead to a higher propensity for diacylation if not carefully controlled.
A general method for the acetylation of primary amines using acetyl chloride in a brine solution in the presence of a weak base like sodium acetate has been reported. This environmentally friendly approach could potentially be adapted for the selective mono-acetylation of 4-methoxy-m-phenylenediamine. The use of a biphasic system or careful control of pH and temperature can enhance the selectivity of the reaction.
| Reagent | Role | Key Considerations |
| 4-methoxy-m-phenylenediamine | Substrate | Diamine precursor |
| Acetyl Chloride (CH₃COCl) | Acetylating Agent | Highly reactive, requires careful addition |
| Solvent | Brine, Acetone/Water | Green and efficient medium |
| Base | Sodium Acetate, Pyridine | Neutralizes HCl byproduct |
| Temperature | Room Temperature | Often sufficient due to high reactivity |
Condensation Reactions with Acetylating Agents
A primary and fundamental method for the synthesis of this compound involves the condensation of a suitable aniline (B41778) precursor with an acetylating agent. The common strategy begins with the N-acetylation of a protected or precursor aniline, such as 4-methoxy-2-nitroaniline (B140478). In this reaction, the amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetyl chloride or acetic anhydride.
A typical procedure involves reacting 4-methoxy-2-nitroaniline with acetic anhydride, often in a solvent like glacial acetic acid. nih.gov The reaction proceeds at room temperature over several hours, resulting in the formation of the intermediate, N-(2-methoxy-5-nitrophenyl)acetamide. srinichem.comnih.gov The mechanism involves the nucleophilic attack of the amine nitrogen onto the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate leaving group to form the stable amide bond. A base, such as potassium carbonate, is often required when using acetyl chloride to neutralize the hydrochloric acid byproduct. derpharmachemica.com The final target compound, this compound, is then obtained through the selective reduction of the nitro group to an amine, commonly achieved by catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C). researchgate.net
Nucleophilic Aromatic Substitution Techniques for Aromatic Ring Derivatization
Nucleophilic Aromatic Substitution (SNAr) provides a powerful tool for the derivatization of the aromatic ring, typically performed on an activated precursor like N-(2-methoxy-5-nitrophenyl)acetamide. The SNAr mechanism is contingent on two key features: the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group. srinichem.com
In the context of synthesizing derivatives of this compound, one could start with a precursor such as N-(4-chloro-2-methoxy-5-nitrophenyl)acetamide. The nitro group at the 5-position strongly activates the ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles (e.g., amines, alkoxides, thiolates), thereby introducing new functional groups onto the aromatic ring. researchgate.net This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.govntu.edu.sg This strategy significantly broadens the scope of accessible derivatives, as the substitution is performed prior to the final, sensitive step of nitro group reduction.
Advanced Synthetic Techniques and Reaction Conditions
To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, several advanced techniques have been developed. These methods focus on optimizing reaction conditions and minimizing procedural steps.
One-Pot Synthetic Strategies
One-pot syntheses are highly valued for their procedural simplicity, reduced waste, and time efficiency, as they avoid the isolation and purification of intermediate compounds. For the synthesis of this compound, a plausible and efficient one-pot strategy involves the sequential reduction of a nitroaniline precursor followed by in-situ N-acetylation.
In this approach, a starting material like 4-methoxy-2-nitroaniline can be reduced to the corresponding diamine using a standard reducing agent. After the reduction is complete, an acetylating agent, such as acetic anhydride, is added directly to the reaction mixture. The newly formed, more nucleophilic aromatic amine then undergoes rapid acetylation to yield the final product. This telescoped approach is more efficient than the stepwise process of acetylation followed by reduction. acs.org Protocols for one-pot N-acetylation of nitro compounds have been developed, highlighting the feasibility of this streamlined approach. ndl.gov.in
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that dramatically accelerates chemical reactions. rsc.org The application of microwave irradiation to the N-acetylation of anilines can lead to significant improvements over conventional heating methods, including drastically reduced reaction times (from hours to minutes), cleaner reaction profiles, and often higher yields. nih.govymerdigital.com
In a typical microwave-assisted procedure, the aniline precursor is mixed with an acetylating agent in a suitable solvent (or under solvent-free conditions) and subjected to microwave irradiation at a controlled temperature. researchgate.netscientific.net The rapid, uniform heating provided by microwaves efficiently drives the reaction to completion. nih.gov This method is particularly effective for the synthesis of anilides, making it a highly attractive option for the production of this compound.
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours (e.g., 3h to overnight) | Minutes (e.g., 3-40 min) | rsc.orgymerdigital.com |
| Energy Source | Oil bath, heating mantle | Microwave reactor | nih.gov |
| Product Yield | Good to Excellent | Often higher than conventional methods | rsc.org |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times | nih.gov |
Optimization of Reaction Parameters (Solvent Systems, Temperature Control, Molar Ratios)
The success of synthesizing this compound with high yield and purity is critically dependent on the careful optimization of several reaction parameters.
Solvent Systems : The choice of solvent can significantly influence reaction rates and outcomes. For N-acetylation, polar aprotic solvents like Dimethylformamide (DMF) have been shown to be highly effective, particularly in phase-transfer catalyzed reactions. derpharmachemica.com Other solvents such as acetonitrile (B52724) and dichloromethane (B109758) have also been used, though they may result in lower conversions depending on the specific reaction conditions. researchgate.net
Temperature Control : Temperature is a crucial factor. While many N-acetylation reactions proceed efficiently at room temperature, nih.gov some systems may require heating to achieve a reasonable reaction rate. For instance, acylation using acetic acid as the acetylating agent may require temperatures up to 140 °C. researchgate.net Precise temperature control is essential to minimize the formation of byproducts.
Molar Ratios : The stoichiometry of the reactants must be carefully controlled. Typically, a slight excess of the acetylating agent (e.g., 1.2 equivalents of acetic anhydride) is used to ensure complete conversion of the starting aniline. nih.govacs.org When a base is required, its molar ratio relative to the reactants is also a key parameter to optimize.
| Parameter | Variable | Typical Range/Condition | Impact | Reference |
|---|---|---|---|---|
| Solvent | Polarity/Type | DMF, Acetonitrile, Dichloromethane | Affects solubility, reaction rate, and catalyst efficiency. | derpharmachemica.comresearchgate.net |
| Temperature | Reaction Heat | Room Temp. to 140 °C | Controls reaction rate and selectivity. Higher temps can increase byproduct formation. | researchgate.net |
| Molar Ratio | Aniline:Acylating Agent | 1:1 to 1:1.5 | Ensures complete conversion of the limiting reagent. | nih.govacs.org |
| Catalyst Loading | Amount of Catalyst | Catalytic (e.g., 10 mol%) | Optimized to balance reaction speed and cost. | researchgate.net |
Application of Phase Transfer Catalysts
Phase Transfer Catalysis (PTC) is a valuable technique for reactions involving reactants located in different immiscible phases (e.g., a solid inorganic base and an organic substrate). In the N-acetylation of anilines with acetyl chloride, a base like solid potassium carbonate is used to neutralize the HCl generated. derpharmachemica.com
Derivatization and Functionalization Strategies
Electrophilic Introduction of Substituents on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three key substituents: a primary amino group (-NH₂), a methoxy group (-OCH₃), and an acetamido group (-NHCOCH₃). The directing effects of these groups determine the regioselectivity of incoming electrophiles.
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. byjus.com It significantly increases the electron density of the aromatic ring through resonance, making the ortho and para positions highly nucleophilic. wikipedia.org
Methoxy Group (-OCH₃): This is also an activating, ortho-, para-directing group that donates electron density to the ring via resonance. youtube.com
Acetamido Group (-NHCOCH₃): This group is moderately activating and ortho-, para-directing.
In this compound, the amino group is at position 5, the methoxy group at position 2, and the acetamido group is at position 1. The powerful activating and directing effects of the amino and methoxy groups will predominantly govern the position of substitution. Electrophiles are most likely to attack the positions ortho and para to these groups, specifically C4 and C6, which are ortho to the amino and methoxy groups, respectively.
A similar pattern is observed in related molecules; for instance, the nitration of N-(4-methoxy-2-methylphenyl)acetamide results in substitution at the C5 position, which is ortho to the electron-donating methoxy group. nih.goviucr.org Based on these principles, common electrophilic substitution reactions are predicted to yield specific products as detailed in the table below.
| Reaction Type | Reagent | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Halogenation | Br₂ in H₂O | Br⁺ | N-(4,6-Dibromo-5-amino-2-methoxyphenyl)acetamide |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | N-(5-Amino-2-methoxy-4-nitrophenyl)acetamide and/or N-(5-Amino-2-methoxy-6-nitrophenyl)acetamide |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Acetamido-5-amino-2-methoxybenzenesulfonic acid |
Modifications and Functionalization of the Amino Group
The primary aromatic amino group in this compound is a versatile functional handle for a wide array of chemical modifications. chemrxiv.orgnih.gov These transformations can introduce new physicochemical properties and biological activities. Common functionalization strategies include acylation, sulfonylation, and the formation of ureas and thioureas.
Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form secondary amides. This is a common strategy to introduce diverse structural motifs.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides.
Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward method for synthesizing substituted ureas and thioureas, respectively.
These reactions allow for the introduction of various substituents, significantly expanding the chemical diversity of derivatives obtainable from the parent compound.
| Reaction Type | Typical Reagent | Resulting Functional Group |
|---|---|---|
| Acylation | R-COCl or (R-CO)₂O | -NH-CO-R (Amide) |
| Sulfonylation | R-SO₂Cl | -NH-SO₂-R (Sulfonamide) |
| Urea Formation | R-NCO | -NH-CO-NH-R (Urea) |
| Thiourea Formation | R-NCS | -NH-CS-NH-R (Thiourea) |
Preparation of Complex Thienopyrimidine Derivatives
Thienopyrimidines are a class of fused heterocyclic compounds with significant biological activities. nih.gov Their synthesis often relies on the annulation of a pyrimidine (B1678525) ring onto a thiophene (B33073) core. arkat-usa.org A prevalent strategy for constructing the thieno[2,3-d]pyrimidine (B153573) scaffold is the Gewald reaction, which produces highly substituted 2-aminothiophenes. cup.edu.inamazonaws.com These 2-aminothiophene intermediates are then cyclized to form the desired fused ring system. nih.govsemanticscholar.org
A typical synthetic sequence involves:
Gewald Reaction: A ketone or aldehyde is reacted with an activated nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base to form a 2-amino-3-carbethoxy-thiophene derivative. amazonaws.comnih.gov
Pyrimidine Ring Annulation: The resulting 2-aminothiophene is cyclized with various reagents. For example, heating with formamide (B127407) yields a thieno[2,3-d]pyrimidin-4(3H)-one. amazonaws.comnih.gov
Further Derivatization: The thienopyrimidinone can be further modified. Chlorination with phosphoryl chloride (POCl₃) produces a 4-chlorothienopyrimidine, which is a key intermediate for nucleophilic substitution reactions with various amines to generate a library of 4-amino-thienopyrimidine derivatives. nih.govnih.gov
While these syntheses typically start from simple ketones, a suitably functionalized derivative of this compound could potentially serve as a complex building block in similar multi-step strategies to access novel and complex heterocyclic structures.
Synthesis of Acetamide Derivatives with Varied Side Chains
A key strategy for derivatizing this compound involves modifying the acetamide side chain. This is most commonly achieved through amide bond formation, where the precursor amine, 2-methoxy-5-nitroaniline, is coupled with a carboxylic acid possessing the desired side chain, followed by reduction of the nitro group. unimi.it
The general synthetic approach is as follows:
An appropriately substituted phenoxyacetic acid is converted to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).
The resulting acyl chloride is then reacted with 2-methoxy-5-nitroaniline to form the N-(2-methoxy-5-nitrophenyl)acetamide derivative.
The nitro group is subsequently reduced to a primary amine, typically via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), to yield the final this compound derivative. austinpublishinggroup.com
This methodology allows for the incorporation of a wide variety of phenoxy groups with different substitution patterns on the aromatic ring, leading to a diverse library of compounds.
| Compound Name | Side Chain Structure |
|---|---|
| N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide | -CH₂-O-(2,5-dimethyl)C₆H₃ |
| N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | -CH₂-O-(3,4-dimethyl)C₆H₃ |
| N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide | -CH₂-O-(4-methoxy)C₆H₄ |
| 2-(5-Amino-2-methoxyphenoxy)acetamide | -CH₂-O-(2-methoxy-5-amino)C₆H₃ |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.
For N-(5-Amino-2-methoxyphenyl)acetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the amine (NH₂), amide (NH), methoxy (B1213986) (OCH₃), and acetyl methyl (CH₃) protons. The specific chemical shifts and coupling constants (J) would confirm the substitution pattern on the aromatic ring.
Interactive Data Table: Predicted ¹H NMR Data Note: The following is a predicted data table based on typical chemical shifts for similar structures, as specific experimental data was not available in the searched literature. | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | Acetyl-CH₃ | ~2.1 | Singlet | 3H | | Methoxy-OCH₃ | ~3.8 | Singlet | 3H | | Amine-NH₂ | Broad Singlet | 2H | | Aromatic-H | ~6.5 - 7.5 | Multiplet | 3H | | Amide-NH | ~8.0 | Singlet | 1H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, carbonyl).
Interactive Data Table: Predicted ¹³C NMR Data Note: The following is a predicted data table based on typical chemical shifts for similar structures, as specific experimental data was not available in the searched literature.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl-CH₃ | ~24 |
| Methoxy-OCH₃ | ~56 |
| Aromatic-C | ~110 - 150 |
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often employed to resolve complex structures and definitively assign signals. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure and confirming the connectivity between the acetamide (B32628) group and the substituted phenyl ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₁₂N₂O₂), the expected monoisotopic mass is approximately 180.0899 g/mol . HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry, particularly for polar molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, producing fine droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adducts. For this compound, ESI-MS would be expected to show a prominent signal for the protonated molecular ion [C₉H₁₃N₂O₂]⁺ at an m/z value of approximately 181.0977. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments could further elucidate the structure by showing characteristic losses, such as the loss of the acetyl group.
Interactive Data Table: Predicted ESI-MS Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 181.09715 |
Infrared (IR) Spectroscopy for Functional Group Identification
A specific, experimentally determined Infrared (IR) spectrum for this compound, along with the corresponding vibrational mode assignments, has not been found in published literature. While commercial suppliers list the compound, detailed spectroscopic data is not provided. chemicalbook.comchemicalbook.com The presence of primary amine (NH₂), secondary amide (NH-C=O), methoxy (O-CH₃), and substituted benzene (B151609) ring functionalities would be expected to produce a complex spectrum with characteristic absorption bands. However, without experimental data, a detailed analysis cannot be provided.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms in the solid state is not available.
As no crystal structure has been reported, a definitive analysis of the crystal packing and intermolecular forces is not possible. It is anticipated that the molecule would exhibit a variety of intermolecular interactions critical to its solid-state architecture.
Without crystallographic data, the specific hydrogen bonding networks cannot be described. Hypothetically, the presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl and methoxy oxygen atoms, and the amino nitrogen atom) would allow for the formation of extensive one-, two-, or three-dimensional networks involving N—H⋯O and N—H⋯N interactions, which would govern the supramolecular assembly.
Detailed information on other non-covalent interactions, such as C—H⋯π interactions between the aromatic ring and C-H bonds of neighboring molecules, is contingent on crystallographic analysis, which is currently unavailable.
An experimental conformational analysis, including the determination of torsion angles between the acetamide group and the methoxyphenyl ring, requires solid-state data from X-ray crystallography or computational modeling studies. No such studies have been found for this compound. The planarity and relative orientation of these functional groups are therefore not experimentally known.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, providing insights into the forces that govern the crystal packing. For this compound, this analysis elucidates the nature and contribution of various non-covalent contacts, which are crucial for understanding its solid-state structure and properties.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular interactions can be identified. Red spots on the dnorm map indicate close intermolecular contacts, often associated with hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov
For aromatic amines and acetamides, the dominant interactions typically involve hydrogen bonding and van der Waals forces. The most significant contributions to the crystal packing are generally from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), oxygen-hydrogen (O···H/H···O), and nitrogen-hydrogen (N···H/H···N) contacts. researchgate.netnih.gov The H···H interactions, representing van der Waals forces, often account for the largest portion of the molecular surface. nih.govnih.gov C–H···π interactions also play a role in the packing of structures containing phenyl rings. nih.gov The O···H/H···O and N···H/H···N contacts correspond to the classical N–H···O hydrogen bonds that link molecules into chains or more complex networks. nih.gov
Below is a representative table summarizing the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a molecule structurally similar to this compound.
Table 1: Intermolecular Contact Contributions from Hirshfeld Surface Analysis
| Intermolecular Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 53.9% | Represents van der Waals forces and is typically the largest contributor. nih.govresearchgate.net |
| C···H/H···C | 21.4% | Associated with C-H···π interactions and general van der Waals contacts. nih.govnih.gov |
| O···H/H···O | 21.4% | Corresponds to strong N-H···O or O-H···O hydrogen bonds. researchgate.netnih.gov |
Chromatographic Techniques for Purity Assessment and Separation
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and convenient analytical technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. thieme.dejchps.com This method allows for the qualitative assessment of a reaction mixture at various time points, helping to determine when the starting materials have been consumed and the desired product has formed.
In a typical setup for monitoring the acylation of 5-amino-2-methoxyaniline to form the target acetamide, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent), such as a mixture of chloroform (B151607) and methanol (B129727). jchps.com The choice of eluent is critical to achieve good separation between the spots corresponding to the starting material, the product, and any potential by-products.
As the reaction proceeds, the spot corresponding to the starting amine will diminish in intensity, while the spot for the this compound product will appear and grow stronger. The relative positions of the spots, quantified by the retention factor (Rf), depend on the polarity of the compounds and their interaction with the stationary phase. The product, being an amide, is typically more polar than some starting materials but may be less polar than others, leading to a distinct Rf value. Visualization of the spots is often achieved under UV light (254 nm) or by staining with a suitable chemical agent. jchps.com TLC provides a straightforward way to optimize reaction times and conditions, ensuring the reaction goes to completion before proceeding with workup and purification. nih.gov
Flash Chromatography for Purification Protocols
Following the completion of a synthesis, the crude product mixture containing this compound must be purified to remove unreacted starting materials, reagents, and by-products. Flash chromatography is the standard method for preparative-scale purification in organic synthesis laboratories. amazonaws.com This technique is a rapid form of column chromatography that uses a positive pressure (typically from compressed air or nitrogen) to force the solvent through the stationary phase (commonly silica gel), leading to faster and more efficient separations than traditional gravity chromatography.
For the purification of this compound, the crude reaction residue is first dissolved in a minimal amount of solvent and adsorbed onto a small amount of silica gel. This solid sample is then carefully loaded onto the top of a pre-packed silica gel column. The purification process involves eluting the column with a solvent system of gradually increasing polarity, known as a gradient elution. amazonaws.com For instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) could be used, starting with a low concentration of the more polar ethyl acetate and progressively increasing it.
The different components of the crude mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. mdpi.com However, for compounds like this compound, which have relatively low volatility due to the presence of polar amine and amide functional groups, direct analysis by GC-MS can be challenging. mdpi.com Such compounds may exhibit poor chromatographic peak shape or undergo thermal degradation in the high-temperature environment of the GC inlet and column. nih.gov
To overcome these limitations, a crucial step of chemical derivatization is often employed. mdpi.com This process involves converting the polar functional groups (–NH2 and –NH–) into less polar, more volatile derivatives. Common derivatization reactions for amines and amides include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, or acylation to form trifluoroacetyl (TFA) derivatives. These derivatives are significantly more volatile and thermally stable, making them amenable to GC-MS analysis.
Once derivatized, the sample is injected into the GC, where the volatile derivatives are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of the this compound derivative and any related impurities. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost.
Geometry Optimization and Validation of Structural Parameters
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is typically achieved using a specific functional and basis set, such as B3LYP/6-311G(d,p). The optimized structure provides theoretical bond lengths and angles. These calculated parameters are often compared with experimental data, if available (e.g., from X-ray crystallography), to validate the computational method. For instance, in a study on the related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , the optimized structure calculated using DFT was found to be in good agreement with the experimentally determined solid-state structure.
Below is a representative table illustrating the kind of data generated in such a study, comparing experimental and calculated geometric parameters for a similar acetamide (B32628) derivative.
| Parameter | Bond/Angle | Calculated Value (Å/°) | Experimental Value (Å/°) |
| Bond Length | C-C (aromatic) | 1.38 - 1.40 | 1.37 - 1.39 |
| C-N (amide) | 1.36 | 1.35 | |
| C=O (amide) | 1.24 | 1.23 | |
| Bond Angle | C-N-C (amide) | 128.5 | 128.0 |
| O=C-N (amide) | 123.0 | 123.5 |
Note: The data in this table is illustrative and based on typical values for similar molecular structures.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , DFT calculations revealed a HOMO-LUMO energy gap of 5.0452 eV. The HOMO was found to be localized across the entire molecule, with the LUMO similarly distributed, indicating potential for intramolecular charge transfer.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.3130 |
| LUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
This data is for the compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.
Mulliken Atomic Charges and Electrostatic Potential Maps
Mulliken atomic charge analysis distributes the total electronic charge of a molecule among its constituent atoms, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites. Complementing this, Molecular Electrostatic Potential (MEP) maps visualize the electrostatic potential on the electron density surface of a molecule. These maps use a color spectrum to indicate charge distribution, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating areas of positive potential (electron-poor, prone to nucleophilic attack).
In studies of similar aromatic amides, the electronegative oxygen and nitrogen atoms typically show a negative electrostatic potential, making them key sites for hydrogen bonding and other intermolecular interactions. For example, in N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , the MEP map clearly delineates the hydrogen-bond donor and acceptor regions.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, conducted at the same level of theory as the geometry optimization, help in the assignment of vibrational modes observed in experimental spectra. It is standard practice to confirm that the optimized geometry corresponds to a true energy minimum by ensuring there are no imaginary frequencies. The calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and basis set deficiencies. For acetamide derivatives, characteristic vibrational modes include N-H stretching, C=O stretching, and aromatic C-H bending.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these charge transfer events. These delocalization interactions, such as those from a lone pair (n) to an anti-bonding orbital (π* or σ), are key to understanding molecular stability and conjugation. For instance, a significant E(2) value for an n -> π interaction would indicate strong resonance effects within an amide group.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. The process involves sampling possible conformations of the ligand within the receptor's binding site and using a scoring function to rank them based on their binding affinity.
Prediction of Ligand-Target Binding Conformations
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method involves placing the ligand, in this case, N-(5-Amino-2-methoxyphenyl)acetamide, into the binding site of a receptor and evaluating the best fit. The process helps in understanding the plausible binding mode of the molecule. For instance, in studies of N-(2-methoxy-benzyl)-acetamide, molecular docking was employed to investigate its interaction with anticancer drug targets like PARP protein. eurjchem.com This approach would similarly allow researchers to visualize the conformation of this compound within a specific protein's active site, identifying key points of interaction.
The docking process considers the conformational flexibility of the ligand and, in some cases, the protein, to find the most stable binding pose, which is typically the one with the lowest energy. nih.gov The predicted binding conformation provides insights into the specific amino acid residues that the ligand may interact with, which is crucial for understanding its mechanism of action.
Elucidation of Binding Affinities and Interaction Modes
Beyond predicting the binding pose, computational methods also aim to estimate the binding affinity between a ligand and its target. This is often expressed as a scoring function in molecular docking simulations, which calculates a value analogous to the binding energy. cyberleninka.ru A lower binding energy generally suggests a more favorable interaction. For example, docking studies on N-substituted pyridazine-3-carboxamide (B1582110) derivatives against glutamate (B1630785) receptors reported binding energies ranging from -3.2 to -11.6 kcal/mol, indicating varying affinities for different receptor subtypes. cyberleninka.ru A similar approach for this compound would involve docking it against various potential targets and comparing the resulting binding energies to prioritize targets with the highest predicted affinity.
The interaction modes are elucidated by analyzing the predicted binding conformation in detail. This involves identifying specific non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site residues. For example, in the binding of certain ligands to the 5-HT1A receptor, specific interactions with residues like Ala93, Trp387, and Tyr390 were identified as crucial for affinity. mdpi.com For this compound, the amino and acetamide groups are potential hydrogen bond donors and acceptors, while the methoxyphenyl group can engage in hydrophobic and aromatic interactions. A detailed analysis of these interactions provides a deeper understanding of the structural basis for its binding affinity.
Table 1: Hypothetical Docking Results for this compound against Various Kinase Targets
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | Asp145, Leu78, Val32 |
| Kinase B | -7.2 | Glu98, Phe150 |
| Kinase C | -6.8 | Thr88, Met132, Ile45 |
This table is for illustrative purposes and does not represent actual experimental data.
Conformational Landscape and Energetic Stability Analysis
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. youtube.com For a flexible molecule like this compound, rotation around its single bonds can lead to various conformers. Computational methods like molecular mechanics can be used to systematically explore the conformational landscape and determine the energetically preferred shapes. sinica.edu.tw
This analysis can reveal, for example, the preferred orientation of the methoxy (B1213986) group relative to the phenyl ring or the geometry of the acetamide side chain. Understanding the low-energy conformations is important because the molecule is likely to adopt one of these shapes when binding to a biological target. In some cases, the bioactive conformation may not be the absolute lowest energy conformer, but it will be a low-energy, accessible state.
Computational Approaches to Structure-Activity Relationship (SAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov A QSAR model can be developed for a class of compounds that includes this compound to predict the activity of new, similar molecules.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. mdpi.com A statistical method is then used to build a model that correlates these descriptors with the measured biological activity. For instance, a QSAR study on aminophenyl benzamide (B126) derivatives identified hydrophobicity and the presence of hydrogen bond donating groups as being crucial for their inhibitory activity against histone deacetylase. nih.gov
Such a model for derivatives of this compound could help in identifying which structural features are most important for a desired biological effect and guide the design of more potent analogs.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor | Description |
| LogP | A measure of the molecule's hydrophobicity. |
| Molecular Weight | The mass of the molecule. |
| Number of H-bond Donors | The number of hydrogen atoms bonded to electronegative atoms. |
| Number of H-bond Acceptors | The number of electronegative atoms with lone pairs. |
| Polar Surface Area | The surface area of the molecule that arises from polar atoms. |
Reaction Chemistry and Mechanistic Studies
Oxidation Reactions leading to Nitro or Hydroxyl Derivatives
For instance, studies on the oxidation of substituted anilines have shown that the amino group can be converted to a nitro group under controlled oxidation conditions. The reaction typically proceeds through a hydroxylamine (B1172632) intermediate. The methoxy (B1213986) and acetamido groups present on the ring will influence the susceptibility of the amino group to oxidation and the stability of the resulting products.
Furthermore, the oxidation of similar compounds, such as 4-methoxy-2:6-dimethylaniline, has been reported to yield colored products resulting from oxidative coupling, indicating the high reactivity of the amino group towards oxidizing agents. scispace.com It is therefore highly probable that n-(5-Amino-2-methoxyphenyl)acetamide would undergo similar transformations to yield corresponding nitro or hydroxyl derivatives under appropriate oxidative conditions.
Reduction Reactions to form Amines or Other Reduced Forms
Reduction reactions involving this compound would primarily target any oxidized functionalities that may have been introduced onto the molecule. A key example of this is the reduction of a nitro group back to an amino group. This reaction is a fundamental transformation in organic synthesis.
A relevant documented example is the synthesis of the related compound, N-(4-Amino-2-methoxyphenyl)acetamide, which is achieved through the catalytic reduction of N-(2-methoxy-4-nitrophenyl)acetamide. iucr.org In this process, a nitro group is reduced to a primary amine using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. iucr.org
This precedent strongly suggests that if a nitro derivative of this compound were to be synthesized, it could be readily reduced back to the parent amine using standard catalytic hydrogenation methods. Other reducing agents such as tin(II) chloride in hydrochloric acid or sodium dithionite (B78146) could also likely effect this transformation.
Electrophilic Substitution on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating amino and methoxy groups. The acetamido group, while also an ortho-, para-director, is a weaker activator than the amino and methoxy groups. The directing effects of these substituents are crucial in determining the position of substitution.
The amino and methoxy groups are strong ortho-, para-directors. byjus.comnih.gov In this compound, the positions ortho and para to the powerful amino group (positions 4 and 6) and the methoxy group (positions 3 and 1) are activated. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
It is important to note that the high reactivity of the amino group can lead to side reactions and over-substitution in electrophilic aromatic substitution. libretexts.org For example, direct nitration of anilines can be problematic due to the oxidation of the amino group and the formation of meta-substituted products due to the protonation of the amine in the acidic reaction medium. byjus.comchemistrysteps.com To control the reactivity and achieve selective substitution, the amino group is often protected by acetylation. libretexts.org In the case of this compound, the existing acetamido group already serves this modulating role to some extent.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com Subsequently, a proton is lost from the ring to restore aromaticity, yielding the substituted product. masterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reaction | Major Product(s) Predicted | Rationale |
| Halogenation (e.g., Bromination) | 4-Bromo-5-amino-2-methoxyacetanilide and/or 6-Bromo-5-amino-2-methoxyacetanilide | The powerful ortho-, para-directing amino and methoxy groups will direct the incoming electrophile to the available ortho and para positions. Steric hindrance may influence the ratio of the products. |
| Nitration | 4-Nitro-5-amino-2-methoxyacetanilide and/or 6-Nitro-5-amino-2-methoxyacetanilide | Similar to halogenation, the directing groups will determine the position of the nitro group. Reaction conditions would need to be carefully controlled to avoid oxidation of the amino group. |
| Sulfonation | 4-Amino-5-acetamido-2-methoxybenzenesulfonic acid and/or 2-Amino-3-acetamido-6-methoxybenzenesulfonic acid | The bulky sulfonyl group may favor substitution at the less sterically hindered positions. |
Nucleophilic Substitutions
Nucleophilic aromatic substitution (NAS) is generally less common for electron-rich aromatic rings unless a strong electron-withdrawing group is present to stabilize the intermediate Meisenheimer complex. The aromatic ring of this compound is electron-rich due to the amino and methoxy groups, making it a poor candidate for classical NAS reactions.
However, nucleophilic substitution could potentially occur if a good leaving group, such as a halogen, were introduced onto the ring through a prior electrophilic substitution reaction. Even then, the reaction would likely require harsh conditions.
An alternative pathway for nucleophilic substitution on anilines involves the formation of a diazonium salt from the primary amino group. The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This would, however, fundamentally alter the amino functionality of the parent molecule.
Thiol Reactions of Analogous Structures
While direct studies on the thiol reactions of this compound are not available, a highly relevant analogy can be drawn from the reactivity of N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is a reactive metabolite of acetaminophen (B1664979) (paracetamol), a structurally related compound. The oxidation of the amino group in this compound could potentially lead to the formation of a similar quinone-imine intermediate.
These quinone-imine species are highly electrophilic and are known to react readily with nucleophilic thiol-containing molecules, such as the amino acid cysteine and the antioxidant glutathione. The reaction involves the addition of the thiol to the electrophilic ring, a process often referred to as Michael addition or conjugate addition. This reaction is a key step in the detoxification of reactive metabolites of many drugs and xenobiotics.
It is therefore plausible that an oxidized form of this compound would react with biological thiols in a similar manner, forming stable adducts.
Investigation of Reaction Pathways and Intermediate Formation
The investigation of reaction pathways and the detection of intermediates are crucial for understanding the mechanisms of the reactions discussed above. For electrophilic aromatic substitution, the key intermediate is the arenium ion (sigma complex). masterorganicchemistry.com The stability of this intermediate, which is influenced by the substituents on the ring, determines the rate and regioselectivity of the reaction. masterorganicchemistry.com For the amino and methoxy-substituted ring of this compound, the positive charge of the arenium ion can be delocalized onto the nitrogen and oxygen atoms, leading to a more stable intermediate and a faster reaction rate.
In the case of oxidation reactions, the pathway can involve single-electron transfers to form radical cations, which can then undergo further reactions. The formation of hydroxylamine and nitroso intermediates is also a common feature of the oxidation of aromatic amines. The study of peroxynitrite-mediated oxidation of an analogous compound, N-(4-methoxy-2-methylphenyl)acetamide, has been shown to proceed via the in-situ generation of free-radical oxidants like nitrogen dioxide and carbonate radicals. nih.gov
The study of such reaction pathways often employs techniques such as spectroscopy (UV-Vis, NMR, EPR), mass spectrometry, and computational modeling to identify and characterize transient intermediates and transition states.
Applications in Chemical Synthesis and Materials Science Research
Role as an Intermediate in Complex Organic Synthesis
Aminoacetanilide derivatives are recognized as important synthetic intermediates in the synthesis of both heterocyclic and aromatic compounds. wikipedia.orgwikipedia.org The presence of reactive functional groups on the aromatic ring of n-(5-Amino-2-methoxyphenyl)acetamide allows it to be a key component in multi-step synthetic pathways.
The structural framework of this compound is found in various biologically active molecules, making it a key precursor in pharmaceutical research. Isomers and derivatives of this compound are integral to the synthesis of established and experimental therapeutic agents.
A notable example is the synthesis of the anticancer drug Amsacrine, which utilizes a related isomer, N-(4-amino-2-methoxyphenyl)acetamide, as an intermediate for constructing the drug's side chain. iucr.org Similarly, another isomer, 3'-Amino-4'-methoxyacetanilide, is widely known as the analgesic and antipyretic agent acetaminophen (B1664979). lookchem.com The core structure is also explored in the development of novel therapeutics; for instance, compounds featuring a 5-chloro-2-methoxybenzamide (B2460377) core have been investigated as potent neuroleptic agents and for potential antipsychotic activity. evitachem.com Research into related structures, such as N-(2-hydroxy-5-nitrophenyl)acetamide, has also indicated bioactive properties. mdpi.com
| Precursor/Related Compound | Resulting Bioactive Compound/Application | Reference |
|---|---|---|
| N-(4-Amino-2-methoxyphenyl)acetamide | Intermediate for Amsacrine (Anticancer Drug) | iucr.org |
| 3'-Amino-4'-methoxyacetanilide | Acetaminophen (Analgesic and Antipyretic) | lookchem.com |
| cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | Potent Neuroleptic Agent (Dopamine D2 Receptor Antagonist) | evitachem.com |
Heterocyclic compounds are fundamental to medicinal chemistry. Aminoacetanilides are valuable starting materials for creating these structures. wikipedia.orgwikipedia.org The functional groups of this compound allow it to participate in cyclization reactions to form various heterocyclic systems. For example, 2′-aminoacetanilide can be used to synthesize benzimidazoles. wikipedia.org The pyrazolyl-acetamide family of compounds represents another class of heterocyclic molecules with a wide range of pharmacological applications, demonstrating the importance of the acetamide (B32628) moiety in building such scaffolds. iucr.org
Contributions to Advanced Materials Science
Derivatives of acetamide are being investigated for their potential in creating functional materials. The unique combination of an aromatic ring and polar functional groups in this compound makes it a candidate for developing materials with tailored properties.
The functional groups on this compound allow for its incorporation into polymer structures. The primary amine group can react with other monomers to form polymers like polyamides or polyimides. The rigid aromatic core of the molecule can enhance the thermal stability and mechanical strength of the resulting polymer. Furthermore, the amide and amine functionalities can promote inter-chain hydrogen bonding, further improving material properties. A practical application of this concept is the development of composite adsorbents where functional organic molecules are attached to a polymer matrix, such as chitosan (B1678972), to create materials with high efficacy for specific applications, like uranium removal from liquid media. mdpi.com
Polymers containing moieties similar to this compound can be processed into thin films and coatings. The inherent properties of the molecule, such as the rigidity of the phenyl ring and the polarity of the substituent groups, can be harnessed to control the surface characteristics of these coatings, including adhesion, wettability, and chemical resistance.
The substituted aromatic system within this compound acts as a chromophore, meaning it can absorb light. By chemically modifying this structure, it is possible to develop materials with specific optical properties. For example, a related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, was synthesized and demonstrated high selectivity as a colorimetric sensor for fluoride (B91410) ions, with the color change attributed to an internal charge transfer process. mdpi.com
Furthermore, understanding the electronic properties is key to developing functional materials. Computational studies using density functional theory (DFT) on related heterocyclic acetamide structures have been used to calculate the HOMO-LUMO energy gap, which is a critical parameter for predicting a material's optical and electrical behavior. iucr.orgnih.gov
| Application Area | Potential Contribution of this compound Moiety | Relevant Research Example |
|---|---|---|
| Polymer Additive/Monomer | Enhances thermal stability and mechanical strength via aromatic structure and hydrogen bonding. | Functional molecules grafted onto chitosan polymer matrices for composite sorbents. mdpi.com |
| Optical Materials | Acts as a chromophore; can be modified for use in sensors and other optical devices. | A related acetamide derivative used as a colorimetric sensor for fluoride ions. mdpi.com |
| Electronic Materials | The electronic structure (HOMO-LUMO gap) can be tuned for specific electrical properties. | DFT calculations on similar structures to determine the energy band gap. iucr.orgnih.gov |
Chemical Biology Investigations (Focus on Molecular Interactions and Pathways)
Detailed investigations into the chemical biology of this compound are not extensively documented in current scientific literature. The subsequent sections reflect the lack of specific research findings for this particular compound.
Currently, there are no published studies that specifically detail the binding affinity of this compound to any particular molecular targets. Research in this area would typically involve screening the compound against a panel of known biological targets, such as proteins, enzymes, or nucleic acids, to identify any specific interactions. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or various biochemical assays would be employed to quantify the binding affinity (typically represented by dissociation constants like Kd). The absence of such data prevents the compilation of a data table or a detailed discussion on its molecular recognition profile.
Consistent with the lack of binding affinity data, there is no specific information available regarding the mechanisms by which this compound might modulate the activity of enzymes or receptors. Studies on enzyme or receptor modulation would investigate whether the compound acts as an inhibitor, activator, agonist, or antagonist. For instance, research on related acetamide derivatives has sometimes pointed towards interactions with receptors like the NMDA receptor, but no such studies have been conducted on this compound itself. google.com Without experimental evidence, any discussion on its potential modulatory effects would be purely speculative.
The exploration of synergistic effects involves combining a compound of interest with other chemical agents to determine if their combined effect is greater than the sum of their individual effects. Such studies are common in drug discovery and development. However, there are no documented research findings on the synergistic effects of this compound when used in combination with other compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(5-Amino-2-methoxyphenyl)acetamide?
- Methodology : A two-step synthesis is commonly employed. First, acetylation of 5-amino-2-methoxyaniline using acetic anhydride under reflux in a polar aprotic solvent (e.g., DMF) yields the intermediate. Second, purification via recrystallization (ethanol/water) ensures high purity. Alternative routes involve coupling reactions using EDCI/HOBt for regioselective amide bond formation. Validate reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, gradient elution) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- FTIR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
- NMR : NMR (DMSO-) shows the acetamide methyl singlet (~2.1 ppm), aromatic protons (6.5–7.5 ppm), and methoxy group (~3.8 ppm). NMR confirms carbonyl (~168 ppm) and methoxy carbons (~56 ppm).
- Mass Spectrometry : ESI-MS (positive mode) detects the molecular ion peak [M+H]⁺ at m/z 195.1. Cross-reference with HRMS for exact mass validation .
Q. How should researchers address solubility challenges in aqueous buffers?
- Methodology : The compound exhibits limited water solubility (<1 mg/mL at 25°C). Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) for in vitro assays. For pH-dependent studies, prepare stock solutions in 0.1 M HCl or NaOH (monitor stability via UV-Vis at 280 nm). Solubility parameters (Hansen solubility parameters) can be modeled computationally to predict solvent compatibility .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence biological activity?
- Methodology :
- SAR Studies : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to assess effects on receptor binding. For example, N-(5-Amino-2,4-dichlorophenyl)acetamide shows enhanced cytotoxicity in cancer cell lines (IC₅₀ = 12 µM vs. 35 µM for the parent compound) due to increased lipophilicity .
- Computational Modeling : Perform DFT calculations (Gaussian 09) to compare HOMO-LUMO gaps and electrostatic potential (MESP) maps. Correlate electronic properties with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported stability data?
- Methodology : Discrepancies in thermal stability (e.g., melting points ranging 155–162°C) may arise from polymorphic forms or impurities. Conduct:
- DSC/TGA : Analyze thermal decomposition profiles under nitrogen.
- PXRD : Identify crystalline vs. amorphous phases.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation products via LC-MS .
Q. How can computational methods predict reactivity in catalytic applications?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) using GROMACS. Focus on binding free energies (MM-PBSA).
- Docking Studies (AutoDock Vina) : Screen against targets like COX-2 or EGFR. Validate with in vitro kinase assays .
Safety and Handling
Q. What are critical safety protocols for handling this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hood).
- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂). Desiccate to prevent hydrolysis.
- Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite. Dispose as hazardous waste (EPA guidelines) .
Data Validation
Q. How to ensure reproducibility in biological assay data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
